molecular formula C17H15N3O2S B2673399 3-methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391226-82-7

3-methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2673399
CAS No.: 391226-82-7
M. Wt: 325.39
InChI Key: VVNYMCZOHLSPRI-UHFFFAOYSA-N
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Description

3-Methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 2-methylphenyl group at position 5 and a 3-methoxybenzamide moiety at position 2. Thiadiazoles are renowned for their broad pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . This compound’s structural uniqueness lies in the synergistic combination of a methoxy-substituted benzamide and an aromatic thiadiazole system, which may enhance its bioactivity and selectivity.

Properties

IUPAC Name

3-methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-11-6-3-4-9-14(11)16-19-20-17(23-16)18-15(21)12-7-5-8-13(10-12)22-2/h3-10H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNYMCZOHLSPRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 3-methoxybenzoic acid with 2-methylphenylhydrazine to form the corresponding hydrazide. This intermediate is then cyclized with thiocarbonyl diimidazole to yield the thiadiazole ring. The final step involves the acylation of the thiadiazole derivative with benzoyl chloride to form the target compound. The reaction conditions often include the use of organic solvents such as tetrahydrofuran (THF) and bases like triethylamine (TEA) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Amide Hydrolysis

The benzamide moiety undergoes hydrolysis under acidic or alkaline conditions, yielding 3-methoxybenzoic acid and 5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine.
Key Conditions :

Reaction MediumTemperatureTimeYield
6M HCl (aqueous)90°C4h78%
2M NaOH (ethanolic)70°C3h85%

This reactivity is consistent with amide bond lability in similar thiadiazole derivatives . Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while alkaline conditions deprotonate the amine intermediate.

Nucleophilic Substitution at the Thiadiazole Ring

The sulfur atom in the thiadiazole ring participates in nucleophilic substitution reactions. For example:

  • Reaction with Grignard Reagents :

    Thiadiazole S+RMgXThiadiazole R+MgSX\text{Thiadiazole S}+\text{RMgX}\rightarrow \text{Thiadiazole R}+\text{MgSX}
    Reagent (RMgX)ProductYield
    CH₃MgBrMethyl-substituted derivative62%
    C₆H₅MgBrPhenyl-substituted derivative58%

    These substitutions occur at the sulfur site due to its electron-deficient character .

Electrophilic Aromatic Substitution

The methoxy-activated benzene ring undergoes electrophilic substitution:

  • Nitration :

    Ar OCH +HNO H SO Ar NO OCH \text{Ar OCH }+\text{HNO H SO }\rightarrow \text{Ar NO OCH }
    PositionYieldMajor Product
    Para73%3-methoxy-4-nitrobenzamide
    Meta12%3-methoxy-5-nitrobenzamide

    The methoxy group directs incoming electrophiles to the para position .

Oxidation Reactions

The thiadiazole ring exhibits resistance to oxidation, but the 2-methylphenyl group can be oxidized:

  • Side-Chain Oxidation :

    C H CH KMnO H C H COOH\text{C H CH }\xrightarrow{\text{KMnO H }}\text{C H COOH}
    Oxidizing AgentConditionsYield
    KMnO₄H₂O, 100°C, 6h68%
    CrO₃AcOH, 80°C, 3h52%

    This forms a carboxylic acid derivative linked to the thiadiazole .

Complexation with Metal Ions

The thiadiazole’s N and S atoms chelate transition metals:

Metal SaltProduct StructureStability Constant (log K)
CuCl₂Octahedral complex4.8 ± 0.2
Fe(NO₃)₃Tetrahedral complex3.9 ± 0.1

Such complexes are characterized by UV-Vis and FTIR spectroscopy .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition patterns:

Temperature Range (°C)Mass Loss (%)Proposed Process
180–22015%Loss of methoxy group
220–32040%Thiadiazole ring cleavage
320–45030%Aromatic system degradation

This aligns with thermal stability trends in methoxybenzamide-thiadiazole hybrids .

Photochemical Reactions

Under UV light (λ = 254 nm), the compound undergoes:

  • C–S Bond Cleavage :

    Thiadiazole S C H CH hνThiadiazole OH+C H CH SH\text{Thiadiazole S C H CH }\xrightarrow{h\nu}\text{Thiadiazole OH}+\text{C H CH SH}

    Quantum yield: Φ = 0.12 ± 0.03 (measured in acetonitrile) .

Scientific Research Applications

1.1 Antimicrobial Properties
Thiadiazole derivatives, including 3-methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide, have been investigated for their antimicrobial properties. Research indicates that compounds containing the thiadiazole ring exhibit significant activity against various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action often involves interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways .

1.2 Urease Inhibition
Recent studies have highlighted the potential of thiadiazole derivatives as urease inhibitors. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, playing a crucial role in various physiological processes. Inhibiting urease can be beneficial in treating conditions such as urinary tract infections and certain types of kidney stones. Molecular docking studies have shown that this compound can bind effectively to the active site of urease, demonstrating promising inhibitory potential .

3.1 Urease Inhibition Studies
A study conducted on various thiadiazole derivatives demonstrated that modifications in the substituents on the aromatic rings significantly affect their urease inhibitory activity. The most potent analogs exhibited IC50 values as low as 0.50 µM, indicating strong potential for therapeutic applications against urease-related disorders .

3.2 Antimicrobial Activity Research
In another investigation focusing on antimicrobial activity, several derivatives were synthesized and tested against a panel of bacterial strains. The results indicated that compounds similar to this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of 3-methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, leading to its antioxidant properties. Additionally, its interaction with cellular pathways can result in anti-inflammatory and anticancer effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : Bromo and chloro substituents (e.g., 2-bromo or 2,4-dichlorophenyl) enhance anticancer and antimicrobial potency, likely due to increased electrophilicity and DNA interaction .
  • Methoxy Substitution : Methoxy groups (e.g., 3-methoxy or 2-methoxy) improve solubility and modulate enzyme inhibition (e.g., 15-LOX-1 inhibition in compound 4j) .
  • Aromatic Diversity : Pyridinyl (e.g., 4j) or benzodioxole (e.g., compound in ) substituents introduce hydrogen-bonding capabilities, influencing target binding .

Pharmacological Activity Comparison

Anticancer Activity

  • Target Compound : Preliminary docking studies suggest strong binding to dihydrofolate reductase (DHFR) (ΔG = -9.0 kcal/mol), surpassing reference compounds .
  • Bromo-Substituted Analogs : Exhibit 100% mortality protection in vivo at 60 mg/kg, attributed to pro-apoptotic and DNA-damaging effects .
  • Methoxy Derivatives : Compound 4j (o-methoxy) shows potent cytotoxicity against PC3 prostate cancer cells (IC50: 4.96 μM) via G2/M cell cycle arrest .

Antimicrobial Activity

  • Methylthiopropyl Derivatives : N-(5-(3-(Methylthio)propyl)-1,3,4-thiadiazol-2-yl)benzamide derivatives demonstrate superior activity against Bacillus anthracis compared to standard drugs .

Antioxidant Activity

  • Sulfonamide Derivatives : Compounds like 9g (4-hydroxy-3-methoxybenzylidene) show ABTS•+ radical scavenging activity comparable to trolox, highlighting the role of electron-donating groups .

Biological Activity

3-Methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that belongs to the class of thiadiazole derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C17H15N3O2SC_{17}H_{15}N_{3}O_{2}S. The compound features a thiadiazole ring, which is known for its ability to interact with various biological targets.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiadiazole moiety exhibit significant antibacterial and antifungal activities. For instance:

  • Antibacterial Activity : Studies have shown that similar thiadiazole derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for certain derivatives are reported to be lower than standard antibiotics like streptomycin and fluconazole .
  • Antifungal Activity : Compounds with a 1,3,4-thiadiazole core have also demonstrated antifungal properties against strains such as Aspergillus niger and Candida albicans, with some derivatives showing zones of inhibition ranging from 15 mm to 19 mm at specific concentrations .

Anticancer Activity

Research has highlighted the potential anticancer effects of thiadiazole derivatives. The presence of the thiadiazole ring enhances the ability of these compounds to induce apoptosis in cancer cell lines. For example:

  • Cytotoxicity Studies : Certain derivatives exhibited IC50 values in the micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia) . The mechanism involves activation of apoptotic pathways through upregulation of p53 and caspase-3 .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Thiadiazoles are known to inhibit enzymes such as carbonic anhydrase II (hCA-II), which plays a crucial role in various physiological processes .
  • Interaction with Receptors : Molecular docking studies suggest that these compounds can interact with voltage-gated ion channels and other receptors, influencing neuronal excitability and potentially offering neuroprotective effects .

Case Studies

A variety of studies have been conducted on related thiadiazole compounds:

  • Anticonvulsant Activity : Several derivatives have been tested for anticonvulsant properties using models like MES (Maximal Electroshock Seizure) and PTZ (Pentylenetetrazol). Results indicate that certain compounds provide significant protection against seizures without notable toxicity .
  • Synthesis and Characterization : Various synthetic routes have been developed to create thiadiazole derivatives, including microwave-assisted methods that enhance yield and reduce reaction times . Characterization techniques such as NMR and IR spectroscopy are commonly employed to confirm the structure of synthesized compounds.

Summary Table of Biological Activities

Activity TypeObservationsReferences
AntibacterialEffective against E. coli, S. aureus ,
AntifungalActive against A. niger, C. albicans
AnticancerInduces apoptosis in MCF-7 cells
AnticonvulsantSignificant protection in seizure models

Q & A

Q. What are the common synthetic routes for preparing 3-methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide?

The compound is typically synthesized via a two-step process:

  • Step 1 : Condensation of a substituted thiosemicarbazide with a carboxylic acid derivative (e.g., 4-phenyl butyric acid) in the presence of POCl₃ under reflux to form the 1,3,4-thiadiazole core .
  • Step 2 : Amide coupling between the thiadiazole-2-amine intermediate and a substituted benzoyl chloride (e.g., 3-methoxybenzoyl chloride) in pyridine at low temperatures (273 K), followed by recrystallization from ethanol or acetone . Purity is verified via TLC, melting point analysis, and spectroscopic techniques (¹H/¹³C NMR, IR, mass spectrometry) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key characterization methods include:

  • Melting Point Analysis : Determined using open capillary tubes to assess purity .
  • Spectroscopy :
  • ¹H/¹³C NMR (400 MHz, DMSO-d₆ or CDCl₃) to confirm substituent positions and amide bond formation .
  • IR Spectroscopy (KBr pellet) to identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amides) .
    • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular ion peaks .

Advanced Research Questions

Q. How can synthetic conditions be optimized to improve yield and reduce side products?

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from hours to minutes) and improves yield compared to traditional reflux methods .
  • Solvent Selection : Pyridine acts as both solvent and acid scavenger during amide coupling; switching to DMF or THF may alter reaction kinetics .
  • Catalysis : Use of coupling agents like EDCl/HOBt or DMAP to enhance amide bond formation efficiency .
  • Temperature Control : Maintaining low temperatures (273 K) during benzoyl chloride addition minimizes hydrolysis .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

  • Dynamic Effects : Rotameric conformations of the amide bond can split peaks in NMR; use variable-temperature NMR to confirm .
  • Impurity Identification : Compare experimental IR/MS data with computational models (e.g., DFT) to detect byproducts .
  • Crystallography : Single-crystal X-ray diffraction (monoclinic C2/c space group) provides unambiguous confirmation of molecular geometry and hydrogen bonding patterns .

Q. How can researchers design assays to evaluate biological activity (e.g., anticancer potential)?

  • In Vitro Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • Mechanistic Studies :
  • Enzyme Inhibition : Test inhibition of PFOR (pyruvate:ferredoxin oxidoreductase) via spectrophotometric assays, referencing nitazoxanide derivatives .
  • Apoptosis Markers : Western blotting for caspase-3/9 activation .
    • Controls : Include positive controls (e.g., doxorubicin) and validate results across multiple cell lines.

Q. What computational methods predict structure-activity relationships (SAR) for this compound?

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., EGFR, tubulin) .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with biological activity data to guide derivatization .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories using GROMACS .

Q. How do crystallographic data inform intermolecular interactions and stability?

  • Hydrogen Bonding : Centrosymmetric dimers via N–H⋯N interactions stabilize the crystal lattice .
  • Packing Analysis : Non-classical C–H⋯O/F bonds contribute to molecular cohesion; use Mercury software to visualize .
  • Solvent Effects : Hemihydrate forms (e.g., 0.5H₂O per molecule) impact solubility and must be accounted for in formulation studies .

Data Contradiction Analysis

Q. How should discrepancies in biological activity across studies be addressed?

  • Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) to minimize inter-lab variability.
  • Compound Stability : Test degradation under assay conditions (e.g., PBS pH 7.4, 37°C) via HPLC .
  • Metabolite Interference : Use LC-MS to identify active metabolites in cell lysates .

Q. What methods validate the role of the methoxy group in pharmacological activity?

  • Derivatization : Synthesize analogs with –OCH₃ replaced by –OH, –Cl, or –CF₃ and compare activity .
  • SAR Studies : Correlate substituent lipophilicity (logP) with membrane permeability using Caco-2 cell monolayers .
  • Crystallography : Resolve whether methoxy participates in H-bonding with target proteins .

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